molecular formula C24H19ClN2O3S B15108652 Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate

Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate

Cat. No.: B15108652
M. Wt: 450.9 g/mol
InChI Key: MPGMXTDLIIWYJH-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, which is achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the ethyl ester moiety is incorporated through esterification reactions using ethyl chloroformate or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-chlorophenyl)acetate
  • Methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate
  • 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol

Uniqueness

Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate stands out due to its unique combination of a quinazolinone core and a chlorophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines .

Properties

Molecular Formula

C24H19ClN2O3S

Molecular Weight

450.9 g/mol

IUPAC Name

ethyl 2-[3-(2-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-2-phenylacetate

InChI

InChI=1S/C24H19ClN2O3S/c1-2-30-23(29)21(16-10-4-3-5-11-16)31-24-26-19-14-8-6-12-17(19)22(28)27(24)20-15-9-7-13-18(20)25/h3-15,21H,2H2,1H3

InChI Key

MPGMXTDLIIWYJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl

Origin of Product

United States

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